molecular formula C7H5BrN2 B12860507 3-Bromo-3H-pyrrolo[2,3-b]pyridine

3-Bromo-3H-pyrrolo[2,3-b]pyridine

Cat. No.: B12860507
M. Wt: 197.03 g/mol
InChI Key: PXSXHIMSRFSYFG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3H-pyrrolo[2,3-b]pyridine typically involves the bromination of pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

3-Bromo-3H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-3H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the active site of the receptor, blocking its activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-3H-pyrrolo[2,3-b]pyridine is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

IUPAC Name

3-bromo-3H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H5BrN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4,6H

InChI Key

PXSXHIMSRFSYFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=CC2Br

Origin of Product

United States

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